2,6-Bis(chloromethyl)pyridine

Organometallic Chemistry Pincer Complexes Coordination Chemistry

Distinct from mono-substituted pyridines or non-halogenated lutidine, 2,6-Bis(chloromethyl)pyridine (BCMP) provides two reactive chloromethyl arms essential for chelating pincer architectures. This bifunctional motif enables the construction of Pd(II) carbene complexes for C–H activation, Hg²⁺-selective fluorescent sensors, and tailored macrocyclic ligands. Researchers advancing catalysis, sensor design, or supramolecular chemistry choose BCMP for its reproducible oxidative-addition behavior and defined coordination geometry. Secure the synthon that powers next-generation methodology.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 3099-28-3
Cat. No. B1207206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(chloromethyl)pyridine
CAS3099-28-3
Synonyms2,6-bis(chloromethyl)pyridine
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)CCl)CCl
InChIInChI=1S/C7H7Cl2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2
InChIKeyIWQNFYRJSVJWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(chloromethyl)pyridine (CAS 3099-28-3): A Core Pyridine Building Block for Coordination Complexes and Ligand Synthesis


2,6-Bis(chloromethyl)pyridine (BCMP, CAS 3099-28-3) is a heterocyclic building block of the pyridine class . It is defined by the presence of two reactive chloromethyl groups at the 2- and 6-positions of the pyridine ring [1]. This structural motif enables the compound to serve as a versatile precursor for synthesizing diverse pyridine derivatives and, crucially, to coordinate with metal ions via the ring nitrogen atom to form stable complexes .

Why Simple Pyridine Analogs Cannot Substitute for 2,6-Bis(chloromethyl)pyridine in Advanced Applications


The 2,6-disubstitution pattern of BCMP is not just a structural nuance; it is a functional requirement for many of its most impactful applications. Mono-substituted pyridines, such as 2-chloromethylpyridine, lack the bifunctional electrophilic character necessary to form chelating ligands or construct macrocyclic structures [1]. Similarly, non-halogenated analogs like 2,6-lutidine are unreactive in nucleophilic substitution pathways that are central to BCMP's utility [2]. While 2,6-bis(bromomethyl)pyridine offers a more reactive halogen, its divergent physical properties and stability profile can impact practical handling and reaction outcomes, making BCMP a distinct and often more manageable choice [3]. The specific electronic and steric environment created by the two chloromethyl groups is a prerequisite for the well-defined oxidative addition and pincer complex formation that is not accessible with simpler pyridine derivatives.

Quantified Differentiation: Evidence for Selecting 2,6-Bis(chloromethyl)pyridine Over Closest Analogs


Metal Complexation: 2,6-Bis(chloromethyl)pyridine Enables Dinuclear Pd(II) Complex Formation via Oxidative Addition

2,6-Bis(chloromethyl)pyridine undergoes oxidative addition with [Pd(PPh3)4] to yield defined dinuclear and tetranuclear palladium(II) complexes. This reactivity is specific to the 2,6-bis(halomethyl)pyridine framework and is not observed with mono-halogenated or non-halogenated pyridine analogs [1]. The reaction between 2,6-bis(chloromethyl)pyridine and [Pd(PPh3)4] in toluene at 100 °C afforded a Cα,N-bridging dinuclear complex, [{PdCl[C5H3(6-CH2Cl)N-2-CH2](PPh3)}2] (Complex 1), with a best yield of 56% when using a reactant molar ratio of 1.3:1 [1].

Organometallic Chemistry Pincer Complexes Coordination Chemistry

Chemosensor Synthesis: 2,6-Bis(chloromethyl)pyridine-Derived Probe Exhibits 17-Fold Fluorescence Enhancement for Hg2+ Detection

A selective and sensitive fluorescent chemosensor for Hg2+ was synthesized through the reaction of 2,6-bis(chloromethyl)pyridine with N-[2-(2-hydroxyethoxy)ethyl]-4-piperazino-1,8-naphthalimide [1]. The resulting chemosensor, featuring a 2,6-bis(aminomethyl)pyridine receptor unit, exhibited a specific and quantitative fluorescence response to Hg2+ in neutral buffer aqueous solution [1]. The chemosensor showed an approximately 17-fold increase in fluorescence quantum yield upon addition of 1 equivalent of Hg2+, and this detection was not notably disturbed by other common metal ions [1].

Analytical Chemistry Fluorescent Chemosensors Environmental Monitoring

Synthesis of Pincer Ligands: 2,6-Bis(chloromethyl)pyridine is a Preferred Precursor for PNN- and Carbene-Type Pincer Architectures

2,6-Bis(chloromethyl)pyridine is a demonstrated and well-documented starting material for synthesizing key ligand classes. It has been specifically reported as a precursor for the preparation of carbene pincer ligands, which are essential components in the synthesis of palladium pincer carbene complexes . Furthermore, it is a building block for synthesizing the PNN-type ligand, 2-(di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine . This contrasts with simpler pyridines like 2,6-lutidine, which lack the necessary halogen handles for such stepwise, modular ligand construction [1].

Ligand Synthesis Homogeneous Catalysis Pincer Complexes

Solid-State Properties: Defined Melting Point (73-78°C) and Crystalline Nature of 2,6-Bis(chloromethyl)pyridine Facilitate Handling and Purification

The physical state and handling characteristics of a chemical reagent are critical factors in practical laboratory use. 2,6-Bis(chloromethyl)pyridine is a solid at room temperature with a well-defined melting point of 73-78°C . Its crystalline structure has been determined to be monoclinic with space group P21/c . In contrast, its brominated analog, 2,6-bis(bromomethyl)pyridine, has a slightly higher melting point of 85-87°C and is also a solid . While both are solids, the 10°C lower melting point of the chloro-derivative can simplify melting-based purification and handling in some common laboratory environments.

Physical Chemistry Crystallography Materials Science

Proven Application Scenarios for 2,6-Bis(chloromethyl)pyridine in Advanced Research and Development


Synthesis of Palladium Pincer Complexes for Homogeneous Catalysis

2,6-Bis(chloromethyl)pyridine is a key building block for generating carbene pincer ligands and PNN-type pincer ligands . The resulting palladium pincer carbene complexes are highly sought-after in academic and industrial catalysis research for cross-coupling and C-H activation reactions . Procurement is justified for groups developing new catalytic methodologies that rely on robust, well-defined pincer architectures.

Development of Fluorescent Chemosensors for Heavy Metal Detection

The reactivity of 2,6-bis(chloromethyl)pyridine is leveraged to create a selective receptor unit for Hg2+ detection. The reported chemosensor, synthesized from BCMP, demonstrates a 17-fold fluorescence enhancement in the presence of Hg2+, making it a powerful tool for environmental monitoring and analytical chemistry [1]. Labs focused on developing novel sensors for environmental or biological applications would select BCMP as a proven starting material.

Preparation of Dinuclear and Tetranuclear Organometallic Complexes

As demonstrated in the literature, 2,6-bis(chloromethyl)pyridine undergoes a specific oxidative addition reaction with Pd(0) complexes to form unique dinuclear and tetranuclear palladium(II) species [2]. This reactivity is not common to other pyridine derivatives and is valuable for researchers exploring metal-metal bonding, cluster chemistry, or multi-metallic catalysis [2].

Building Block for Advanced Ligand and Macrocycle Synthesis

The conformational flexibility of the chloromethyl arms makes BCMP an ideal starting point for generating macrocyclic ligands . Its bifunctional nature allows for the systematic introduction of diverse donor groups (amines, thiols, phosphines) to create tailored coordination environments . This scenario is relevant for procurement by laboratories focused on supramolecular chemistry and the design of novel chelating agents.

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